4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)biphenyl, which is then subjected to further reactions to introduce the methyl and amine groups. The reaction conditions often involve the use of catalysts such as palladium and reagents like benzyloxybenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme interactions and molecular docking.
Industry: The compound is used in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of an amine.
4-(Benzyloxy)-2-hydroxybenzylideneamine: Contains a Schiff base linkage instead of a direct amine group.
4-(Benzyloxy)-2-hydroxybenzyl alcohol: Features a hydroxyl group instead of an amine
Uniqueness
4-(Benzyloxy)-3’-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-methylphenyl)-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-6-5-9-17(12-15)18-10-11-20(19(21)13-18)22-14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVVPCCGMYGDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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